molecular formula C22H18N2O4 B2465728 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-41-4

3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2465728
CAS No.: 1005052-41-4
M. Wt: 374.396
InChI Key: UUGGYUOCROHAJQ-UHFFFAOYSA-N
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Description

The compound 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic scaffold with diverse substituents.

  • Core structure: A dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione system.
  • Substituents:
    • Position 2: Phenyl group.
    • Position 3: Furan-2-yl heterocycle.
    • Position 5: m-Tolyl (3-methylphenyl) group.

      Predicted properties for the o-tolyl analog (CAS 471917-63-2) include a molecular weight of 374.4 g/mol, density of 1.33 g/cm³, and boiling point of ~595°C . The meta-tolyl substitution in the target compound likely alters steric and electronic properties compared to its ortho counterpart.

Properties

IUPAC Name

3-(furan-2-yl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-27-17)24(28-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGYUOCROHAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that belongs to the class of pyrroloisoxazoles. This compound possesses a unique bicyclic structure, incorporating both pyrrole and isoxazole rings. The presence of furan and phenyl groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C22H18N2O4
  • Molecular Weight : 374.396 g/mol
  • Structural Features : The compound features a fused bicyclic structure with diverse functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole exhibit a variety of biological activities:

  • Anticancer Activity :
    • A study evaluated several pyrrolo[3,2-d]isoxazole derivatives for their cytotoxic properties against human cancer cell lines (HCT-116 and PC3). The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 4.4 µM, demonstrating potential as anticancer agents .
    • Table 1 summarizes the IC50 values of selected compounds compared to known anticancer agents:
    Compound NameIC50 (µM)Activity Type
    Compound 54.4Anticancer
    Compound 118.0Anticancer
    5-Fluorouracil5.2Anticancer
  • Antimicrobial Properties :
    • Compounds containing furan and isoxazole moieties have shown promising antimicrobial activity against various bacterial strains. For instance, derivatives synthesized from furan and phenyl rings demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
  • Other Biological Activities :
    • Pyrroloisoxazoles are also noted for their anti-inflammatory, anticonvulsant, and antioxidant activities. The introduction of different substituents can modulate these effects significantly.

Case Study 1: Cytotoxicity Evaluation

A comprehensive study focused on the cytotoxic effects of pyrrolo[3,4-d]isoxazole derivatives found that compounds with specific substitutions exhibited enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized derivatives were screened for antimicrobial activity using the minimum inhibitory concentration (MIC) method. Compounds with electron-withdrawing groups such as nitro and fluoro demonstrated superior antibacterial and antifungal activities compared to their counterparts without such modifications .

Scientific Research Applications

Research indicates that compounds similar to 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit various biological activities:

  • Antimicrobial Activity :
    • Isoxazole derivatives have been shown to possess significant antibacterial properties against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Compounds with halogen substitutions often demonstrate enhanced activity .
    • A study highlighted the effectiveness of certain isoxazoles against human cancer cell lines, indicating their potential as anticancer agents .
  • Immunomodulatory Effects :
    • Isoxazole derivatives have been reported to regulate immune functions, suggesting their applicability in treating immune-related disorders .
  • Antidiabetic Potential :
    • Certain derivatives have been evaluated for their ability to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management .

Synthetic Applications

The synthesis of this compound involves complex organic reactions that can yield various derivatives with modified biological activities. The compound's synthesis typically employs cycloaddition reactions involving nitrone derivatives and maleimides .

Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Comments
AntibacterialStaphylococcus aureus, E. coliSignificant activity observed in halogen-substituted variants .
AntifungalCandida albicans, Aspergillus nigerCompounds showed varying degrees of efficacy .
AnticancerVarious human cancer cell linesDisplayed potent cytotoxicity against leukemia cells .
ImmunomodulatoryImmune cellsPotential for treating immune disorders .
AntidiabeticMouse adipocytesEnhanced insulin sensitivity noted .

Case Studies

Several studies have explored the applications of isoxazole derivatives in medicinal chemistry:

  • Cancer Treatment : A series of isoxazole compounds were synthesized and tested for cytotoxic effects against multiple cancer cell lines. Notably, some displayed IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Screening : A comprehensive study on the antimicrobial properties of various isoxazoles demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly influenced their antibacterial potency .
  • Diabetes Research : Investigations into the insulin-sensitizing effects of pyrrolo[3,4-d]isoxazoles revealed promising results that could lead to new therapeutic approaches for diabetes management .

Comparison with Similar Compounds

Table 1: Key Analogs and Their Structural Features

Compound Name R<sup>2</sup> R<sup>3</sup> R<sup>5</sup> Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source
Target: 3-(Furan-2-yl)-2-phenyl-5-(m-tolyl)-... Phenyl Furan-2-yl m-Tolyl C23H19N2O4 ~387.4* N/A -
3-(Furan-2-yl)-5-phenyl-2-(o-tolyl)-... (CAS 471917-63-2) o-Tolyl Furan-2-yl Phenyl C22H18N2O4 374.4 135–136
5-Methyl-3-(thiophen-3-yl)-2-(p-tolyl)-... (Compound 27, ) p-Tolyl Thiophen-3-yl Methyl C18H15N2O3S 347.4 198–200
5-(4-Methoxybenzyl)-2,3-di-p-tolyl-... (Compound 29, ) p-Tolyl p-Tolyl 4-Methoxybenzyl C28H25N2O4 453.5 160–162
2-Methyl-3-(5-methyl-2-thienyl)-5-phenyl-... () Methyl 5-Methylthienyl Phenyl C17H14N2O3S 334.4 N/A

*Estimated based on analog data.

Key Observations:

Substituent Position Effects :

  • The o-tolyl analog () has a lower molecular weight (374.4 vs. ~387.4) and higher predicted density (1.33 g/cm³) compared to the target’s m-tolyl derivative, suggesting meta-substitution may enhance steric bulk.
  • Para-substituted analogs (e.g., compound 27 in ) exhibit higher melting points (198–200°C) due to symmetrical packing .

Heterocycle Replacement :

  • Replacing furan-2-yl with thiophen-3-yl (compound 27, ) increases melting point (198–200°C vs. 172–174°C for furan-2-yl analog 25), likely due to sulfur’s stronger intermolecular interactions .
  • Thienyl-substituted compounds () show distinct X-ray diffraction patterns, indicating altered crystal packing compared to furyl derivatives .

Electronic and Functional Group Modifications

Table 2: Electronic Effects of Functional Groups

Compound Name Key Functional Groups Notable Properties Source
Target Compound m-Tolyl (electron-donating) Predicted higher lipophilicity vs. o-tolyl -
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)... () Chloro, trifluoromethyl, pyridinyl High H-bond acceptor count (10), MW 470.8
3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-... () Spirocyclic, trifluoromethylphenyl Enhanced rigidity, MW 454.4

Key Observations:

Electron-Withdrawing Groups: The pyridinyl-trifluoromethyl derivative () has a higher molecular weight (470.8 g/mol) and H-bond acceptor capacity (10), making it suitable for targeted binding applications .

Electron-Donating Groups: m-Tolyl’s methyl group in the target compound may enhance solubility in nonpolar solvents compared to halogenated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, and how can regioselectivity be controlled?

  • Methodological Answer : The compound’s synthesis likely involves cyclocondensation of furan-2-carbaldehyde derivatives with phenyl and m-tolyl-substituted precursors. To optimize regioselectivity, use Lewis acid catalysts (e.g., ZnCl₂) in aprotic solvents (DCM or THF) to favor the formation of the dihydroisoxazole ring . Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR to detect spatial proximity between the furan and m-tolyl groups .

Q. How can the stereochemical configuration of the pyrrolo[3,4-d]isoxazole core be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Compare experimental bond angles (e.g., C–C = 0.003 Å) and torsion angles with computational models (DFT at B3LYP/6-31G**) to validate configurations .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Identify carbonyl stretches (C=O) at ~1750–1700 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Assign phenyl protons (δ 7.2–7.8 ppm), furan protons (δ 6.3–6.7 ppm), and m-tolyl methyl (δ 2.3 ppm). Use HSQC to correlate carbons with protons .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~450–470 Da) with <2 ppm error .

Advanced Research Questions

Q. How do substituent electronic effects (furan vs. thiophene) influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Perform comparative DFT studies on frontier molecular orbitals (HOMO/LUMO) of furan- and thiophene-substituted analogs. Furan’s higher HOMO energy increases nucleophilicity, favoring [3+2] cycloadditions. Validate via kinetic studies (e.g., pseudo-first-order kinetics in DMF at 60°C) .

Q. What computational strategies can predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR or CDK2). Prepare the ligand with Open Babel (MMFF94 optimization) and dock into PDB structures (e.g., 1M17). Prioritize binding poses with ΔG < −8 kcal/mol and validate via MD simulations (NAMD, 50 ns) .

Q. How can discrepancies in reported biological activity data for pyrrolo[3,4-d]isoxazole derivatives be resolved?

  • Methodological Answer :

  • Experimental Replication : Synthesize the compound using published protocols and test in standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Compare IC₅₀ values across studies using ANOVA, accounting for variables like cell line (HeLa vs. MCF-7) and assay conditions (serum concentration) .

Process and Analytical Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts with similar polarity?

  • Methodological Answer : Use preparative HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. For scale-up, switch to flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) .

Q. How can process control strategies mitigate batch-to-batch variability in yield?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (temperature, catalyst loading). Use PAT tools (in-line FTIR) to monitor intermediate formation and adjust residence time dynamically .

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